![molecular formula C16H18Cl2N2O3 B2818782 [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid CAS No. 832740-18-8](/img/structure/B2818782.png)
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid is a complex organic compound with the molecular formula C16H18Cl2N2O3 This compound features a unique structure that combines a pyridazine ring with adamantyl and acetic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4,5-dichloropyridazin-3(2H)-one, which is then reacted with adamantyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum chloride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds include alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which share the pyridazine ring structure but differ in their substituents .
Uniqueness
What sets [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid apart is its combination of the adamantyl group with the pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
IUPAC Name |
2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-11-7-19-20(14(23)13(11)18)16-4-9-1-10(5-16)3-15(2-9,8-16)6-12(21)22/h7,9-10H,1-6,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXDTGEXXVREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2818701.png)
![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)
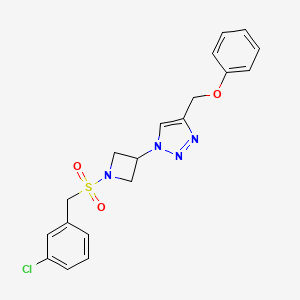

![3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2818707.png)
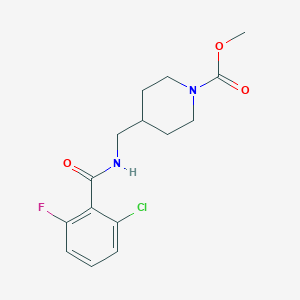
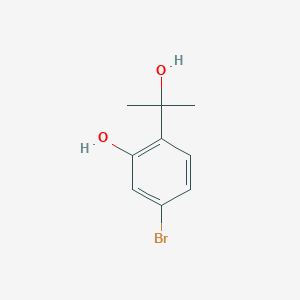
![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
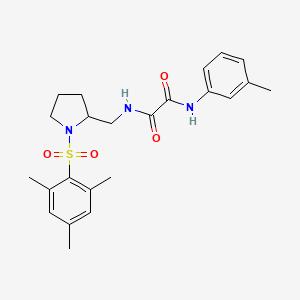
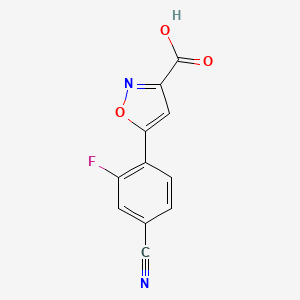
![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)
